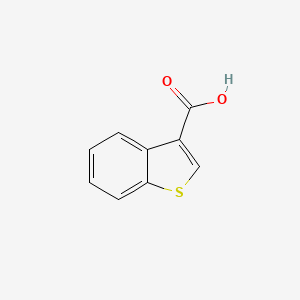

1-Benzothiophene-3-carboxylic acid

Description

Significance of the Benzothiophene (B83047) Core in Heterocyclic Chemistry Research

The benzothiophene scaffold, a heterocyclic compound containing a sulfur atom in a five-membered ring fused to a benzene (B151609) ring, holds a privileged position in the field of heterocyclic chemistry and drug discovery. researchgate.netnih.gov This structural motif is found in various natural products, such as those from petroleum deposits like lignite (B1179625) tar, and in biologically active molecules. rsc.org Its structural similarity to other active compounds makes it a focal point for developing new, potent lead molecules in medicinal chemistry. researchgate.netnih.gov

The versatility of the benzothiophene core has led to its incorporation into numerous compounds with a wide array of pharmacological activities. These include anti-microbial, anti-cancer, anti-inflammatory, anti-oxidant, anti-tubercular, and anti-diabetic properties. researchgate.netnih.gov Several clinically approved drugs, including the selective estrogen receptor modulator (SERM) Raloxifene, the anti-inflammatory drug Zileuton, and the antifungal agent Sertaconazole, feature the benzothiophene structure, highlighting its therapeutic importance. researchgate.netrsc.orgsciensage.info The interest in this scaffold has spurred extensive research into its structure-activity relationships (SAR), leading to the discovery of numerous lead molecules for various diseases. researchgate.netnih.gov

Overview of 1-Benzothiophene-3-carboxylic Acid as a Prominent Research Target

Within the broad class of benzothiophene derivatives, this compound has emerged as a significant target for chemical research. chemicalbook.comchemicalregister.com It serves as a crucial building block for the synthesis of more complex organic molecules and functional materials. researchgate.net The presence of the carboxylic acid group at the 3-position is a key feature, providing a reactive handle for various chemical transformations. ontosight.ai

Researchers utilize this compound in the development of novel compounds with potential applications in medicinal chemistry and materials science. researchgate.net For instance, the carboxyl group can undergo reactions like esterification and amidation, allowing for the creation of diverse libraries of derivatives. researchgate.netontosight.ai In some advanced synthetic strategies, this carboxylic acid group can function as a unique, traceless directing group, enabling specific C-H functionalization reactions before being removed. researchgate.net This strategic utility makes this compound a valuable and versatile precursor in the synthesis of new chemical entities with tailored properties. researchgate.netontosight.ai

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 5381-25-9 |

| Molecular Formula | C₉H₆O₂S |

| IUPAC Name | This compound |

| Appearance | White solid |

| Purity (Typical) | 96-97% |

Data sourced from multiple chemical suppliers and databases. chemicalbook.comfishersci.dethermofisher.com

Research and Synthesis

Recent research has focused on developing novel and efficient methods for the synthesis of this compound derivatives. researchgate.net These methods include innovative iodine-catalyzed cascade reactions of substituted thiophenols with alkynes under metal- and solvent-free conditions, offering an environmentally friendly approach. researchgate.net Another strategy involves the visible-light-promoted intermolecular radical cyclization of disulfides and alkynes, which proceeds without transition-metal catalysts and uses oxygen as the sole oxidant. researchgate.net

The functionalization of the this compound core is a major area of investigation. The carboxylic acid moiety is not only a precursor for esters and amides but can also serve as a deciduous directing group. researchgate.net This allows for palladium-catalyzed ortho-amidation, providing practical access to specifically substituted indole-2-amides from indole-3-carboxylic acids, a reaction with broad substrate scope across various heterocyclic carboxylic acids. researchgate.net The development of modular catalyst systems, such as a Cu/ABNO system, has also enabled the efficient aerobic oxidative coupling of alcohols and amines to form amides from precursors like this compound. researchgate.net These synthetic advancements facilitate the creation of a diverse range of derivatives for further study in areas like medicinal chemistry. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-benzothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2S/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRBLTQNCQJXSNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345034 | |

| Record name | 1-Benzothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5381-25-9 | |

| Record name | 1-Benzothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[b]thiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Analytical Techniques for 1 Benzothiophene 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 1-benzothiophene-3-carboxylic acid by mapping the chemical environments of its constituent protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. In the ¹H NMR spectrum of this compound, the aromatic protons of the benzene (B151609) ring and the proton on the thiophene (B33073) ring resonate at distinct chemical shifts (δ), typically measured in parts per million (ppm).

For instance, in a spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the proton at position 2 of the benzothiophene (B83047) ring typically appears as a singlet, while the protons on the fused benzene ring exhibit complex splitting patterns (multiplets) due to spin-spin coupling with adjacent protons. The carboxylic acid proton is often observed as a broad singlet at a downfield chemical shift, although its position can be variable and it may exchange with residual water in the solvent. nih.govchemicalbook.comchemicalbook.com

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm and Coupling Constants (J) in Hz |

|---|---|---|

| 2-phenoxy-1-phenylethyl benzo[b]thiophene-3-carboxylate | CDCl₃ | 8.65 (d, J = 8.2 Hz, 1H), 8.45 (s, 1H), 7.88 (d, J = 8.1 Hz, 1H), 7.56 (d, J = 7.1 Hz, 2H), 7.51–7.46 (m, 1H), 7.45–7.42 (m, 2H), 7.42–7.40 (m, 1H), 7.40–7.36 (m, 1H), 7.33–7.28 (m, 2H), 7.01–6.98 (m, 1H), 6.98–6.94 (m, 2H), 6.45 (dd, J = 7.8, 3.8 Hz, 1H), 4.50 (dd, J = 10.5, 7.8 Hz, 1H), 4.36 (dd, J = 10.5, 3.8 Hz, 1H) nih.gov |

| N-(3,4-dimethoxyphenyl)benzo[b]thiophene-3-carboxamide | CDCl₃ | 8.42 (d, J = 8.1 Hz, 1H), 7.97 (s, 1H), 7.89 (d, J = 8.0 Hz, 1H), 7.75 (s, 1H), 7.50–7.47 (m, 1H), 7.47 (s, 1H), 7.43 (t, J = 7.6 Hz, 1H), 7.00 (dd, J = 8.5, 2.4 Hz, 1H), 6.85 (d, J = 8.5 Hz, 1H), 3.91 (s, 3H), 3.88 (s, 3H) nih.gov |

| N-(benzo[d] acs.orgchemicalbook.comdioxol-5-yl)benzo[b]thiophene-3-carboxamide | DMSO-d₆ | 10.24 (s, 1H), 8.50 (s, 1H), 8.39 (d, J = 8.0 Hz, 1H), 8.07 (d, J = 7.7 Hz, 1H), 7.50–7.46 (m, 1H), 7.46–7.43 (m, 2H), 7.19 (dd, J = 8.4, 2.1 Hz, 1H), 6.92 (d, J = 8.4 Hz, 1H), 6.02 (s, 2H) nih.gov |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the carboxylic acid group is characteristically found at a very downfield chemical shift (typically >160 ppm). The quaternary carbons and the carbons of the aromatic rings also have specific chemical shift ranges that aid in their assignment. nih.govchemicalbook.comchemicalbook.com

Table 2: Representative ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| 2-phenoxy-1-phenylethyl benzo[b]thiophene-3-carboxylate | CDCl₃ | 161.92, 158.67, 140.13, 137.32, 137.23, 136.84, 129.66, 128.86, 128.73, 127.09, 126.92, 125.61, 125.18, 124.90, 122.60, 121.41, 115.02, 74.57, 70.69 nih.gov |

| N-(3,4-dimethoxyphenyl)benzo[b]thiophene-3-carboxamide | CDCl₃ | 162.16, 149.34, 146.32, 140.42, 136.84, 132.51, 131.48, 129.52, 125.49, 125.46, 124.40, 122.77, 112.40, 111.56, 105.42, 56.30, 56.12 nih.gov |

| N-(benzo[d] acs.orgchemicalbook.comdioxol-5-yl)benzo[b]thiophene-3-carboxamide | DMSO-d₆ | 161.62, 147.01, 143.20, 139.41, 137.11, 133.35, 131.46, 131.14, 125.00, 124.94, 124.27, 122.84, 113.14, 107.99, 102.32, 101.01 nih.gov |

Infrared (IR) Spectrometry for Functional Group Analysis

Infrared (IR) spectrometry is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers.

Key characteristic absorption bands in the IR spectrum include:

A broad O-H stretching vibration from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

A strong C=O stretching vibration from the carbonyl group of the carboxylic acid, usually appearing around 1700 cm⁻¹.

C-H stretching vibrations from the aromatic rings are observed around 3000-3100 cm⁻¹.

C=C stretching vibrations within the aromatic rings are seen in the 1450-1600 cm⁻¹ region.

The C-S stretching vibration of the thiophene ring can also be identified, although it is often weaker and appears in the fingerprint region. nih.govchemicalbook.comchemicalbook.com

Table 3: Key IR Absorption Bands for this compound and its Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H (Carboxylic Acid) | ~2500-3300 | Broad stretch |

| C=O (Carboxylic Acid) | ~1700 | Strong stretch nih.gov |

| Aromatic C-H | ~3000-3100 | Stretch |

| Aromatic C=C | ~1450-1600 | Stretch nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and investigating the fragmentation pattern of this compound. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) corresponding to the exact mass of the molecule is observed. nih.gov

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of a carboxyl group (•COOH, M-45). libretexts.org The fragmentation of the benzothiophene ring system can also lead to characteristic fragment ions. nih.govnist.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound and its fragments. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, and sulfur in a sample of this compound. The experimentally determined percentages are compared with the theoretically calculated values based on its molecular formula, C₉H₆O₂S. chemicalbook.comchemicalbook.com This comparison serves as a crucial verification of the compound's purity and elemental composition.

Table 4: Theoretical Elemental Composition of this compound (C₉H₆O₂S)

| Element | Percentage |

|---|---|

| Carbon (C) | 60.66% |

| Hydrogen (H) | 3.39% |

| Oxygen (O) | 17.95% |

High-Performance Liquid Chromatography (HPLC) in Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for assessing the purity of this compound and for monitoring the progress of chemical reactions involved in its synthesis. researchgate.net By utilizing a suitable stationary phase (e.g., C18) and mobile phase, HPLC can separate the target compound from impurities and starting materials. thermofisher.compsu.edu The retention time of the compound is a characteristic property under specific chromatographic conditions, and the area of the peak is proportional to its concentration. This allows for the quantitative determination of purity, often expressed as a percentage. thermofisher.com

Computational Chemistry and Mechanistic Insights for 1 Benzothiophene 3 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. By calculating the distribution of electron density, DFT can predict a molecule's geometry, frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors.

While specific DFT studies detailing the global reactivity descriptors for 1-Benzothiophene-3-carboxylic acid are not extensively published, the methodologies are well-established from research on similar compounds like its 2-carboxylic acid isomer and other thiophene (B33073) derivatives. bris.ac.uk For such molecules, calculations are typically performed using functionals like B3LYP with a basis set such as 6-311++G(d,p).

Key electronic properties that are typically determined through these calculations include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several descriptors can be calculated to quantify reactivity:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Chemical Hardness (η): Resistance to change in electron distribution (η = (I - A) / 2).

Chemical Potential (μ): The escaping tendency of electrons (μ = -(I + A) / 2).

Electrophilicity Index (ω): A measure of the ability to accept electrons (ω = μ² / 2η).

These parameters provide a theoretical framework for understanding how this compound will behave in chemical reactions, indicating the most likely sites for nucleophilic and electrophilic attack.

Molecular Docking Analyses for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein receptor.

Studies have been conducted on derivatives of this compound to explore their potential as therapeutic agents. For instance, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been investigated as inhibitors of the RhoA/ROCK pathway, which is implicated in cancer metastasis.

In one such study, molecular docking was used to analyze the binding patterns of these derivatives with the RhoA protein. The analysis revealed that a lead compound, b19 , formed hydrogen bonds with the Gln-63 and Ala-66 residues of the RhoA protein. This binding pattern was distinct from that of a related covalent inhibitor, DC-Rhoin, which also formed hydrogen bonds with Gln-63 but also with Tyr-64 and Asp-65, and a covalent bond with Cys-107. The computational docking results helped to explain the structure-activity relationship observed, where the presence of a carboxamide group at the C-3 position was found to enhance the anti-proliferative activity of the compounds.

| Compound | Target Protein | Interacting Residues | Type of Interaction |

| b19 (derivative) | RhoA | Gln-63, Ala-66 | Hydrogen Bonds |

| DC-Rhoin | RhoA | Gln-63, Tyr-64, Asp-65, Cys-107 | Hydrogen & Covalent Bonds |

This table summarizes the molecular docking interactions for a derivative of this compound 1,1-dioxide.

Intermolecular Interaction Energy Studies

The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, such as its crystal packing and stability. Computational methods like Hirshfeld surface analysis and Atoms in Molecules (AIM) theory are used to investigate and quantify non-covalent interactions like hydrogen bonds and van der Waals forces.

For the isomer, 1-benzothiophene-2-carboxylic acid, computational studies have shown that the stability of its crystalline structure arises from O-H···O, C-H···O, and S-H···O hydrogen bonding interactions. Hirshfeld surface analysis, which maps the close contacts between molecules in a crystal, is used to visualize and quantify these interactions. While a specific study on the crystal structure and intermolecular interaction energies for this compound is not available in the cited literature, it is expected that the carboxylic acid group would similarly dominate its crystal packing through the formation of strong O-H···O hydrogen-bonded dimers, a common structural motif for carboxylic acids.

Thermochemical Calculations and Analysis

Computational chemistry allows for the prediction of thermochemical properties, such as the enthalpy of formation (ΔH°f), which is a measure of the energy change when a compound is formed from its constituent elements in their standard states. DFT calculations are a common method for estimating these values. [7.1, 7.2]

Quantum Mechanical Computations for Spectroscopic Data Correlation (e.g., UV-Vis)

Quantum mechanical computations are highly effective in predicting and interpreting spectroscopic data. Methods like Time-Dependent Density Functional Theory (TD-DFT) are used to calculate electronic absorption spectra (UV-Vis), while standard DFT calculations can predict vibrational spectra (IR and Raman).

UV-Vis Spectroscopy: TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often related to HOMO→LUMO transitions. These calculations help in understanding the electronic structure and the nature of the chromophores within the molecule. For compounds like this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the aromatic system.

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. These theoretical frequencies can then be compared with experimental IR spectra to assign the observed absorption bands to specific molecular vibrations. bris.ac.uk An experimental IR spectrum for this compound is available. The characteristic absorptions for the carboxylic acid group are a very broad O–H stretching band (typically 2500-3300 cm⁻¹) and a strong C=O stretching band (around 1710-1760 cm⁻¹). Correlating a calculated spectrum with these experimental values would confirm the accuracy of the computational model and allow for a detailed assignment of all vibrational modes.

Medicinal Chemistry and Pharmacological Investigations of 1 Benzothiophene 3 Carboxylic Acid Derivatives

Design and Synthesis of Novel 1-Benzothiophene-3-carboxylic Acid Analogues for Drug Discovery

The design and synthesis of novel analogues of this compound are a significant focus in medicinal chemistry, driven by the therapeutic potential of the benzothiophene (B83047) scaffold. This heterocyclic system is recognized as a "pharmacophore," a molecular framework that is crucial for a drug's biological activity. Its value lies in its chemical stability, low inherent toxicity, and the versatility of its chemistry, which allows for extensive structural modifications to explore molecular diversity.

The core strategy in designing new analogues involves the modification of the this compound core to enhance interactions with specific biological targets. This is often achieved by introducing various substituents at different positions of the benzothiophene ring system. The carboxylic acid group at the 3-position is a key feature, as it can participate in significant biochemical interactions, such as hydrogen bonding.

Synthetic approaches to these novel analogues are diverse. One common method involves the reaction of a substituted cinnamic acid with thionyl chloride to form a benzo[b]thiophene nucleus. This can then be further modified. For instance, the resulting 3-chlorobenzothiophene-2-carbonyl chloride can be reacted with various amines to produce a range of amide derivatives. Another approach is the palladium-catalyzed carbonylative cyclization, which allows for the construction of the benzothiophene-3-carboxylic ester core from simpler starting materials.

The rational design of these analogues is often guided by the desire to create compounds with specific therapeutic profiles. For example, by incorporating moieties known to be associated with anti-inflammatory or antimicrobial activity, researchers aim to develop new drug candidates with improved efficacy. The synthesis of fused heterocyclic systems, where the benzothiophene core is combined with other rings like pyrimidines, is another strategy to create more conformationally restricted and potentially more potent molecules.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound derivatives influences their pharmacological effects. These studies systematically alter the molecular structure and assess the impact on biological activity, providing crucial insights for the optimization of lead compounds.

Impact of Substituents on Biological Activity

The nature and position of substituents on the this compound scaffold play a pivotal role in determining the biological activity of the resulting derivatives. The introduction of different functional groups can modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, which in turn affects its interaction with biological targets.

For instance, in the context of antimicrobial activity, the presence of a thiophene (B33073) ring, an amide group, and piperidinyl and carbonyl groups has been shown to be important for the interaction with outer membrane proteins of bacteria. The specific nature of the substituent on the amide nitrogen can also significantly influence the potency.

The following table summarizes the impact of various substituents on the biological activity of this compound derivatives based on available research findings.

| Substituent/Modification | Position | Impact on Biological Activity |

| Amide formation | 3-carboxy | Can enhance antimicrobial and anti-inflammatory activities. |

| Esterification | 3-carboxy | Modulates lipophilicity and can influence anti-inflammatory potency. |

| Halogenation (e.g., Chloro) | Benzene (B151609) ring | Can enhance antimicrobial activity. |

| Alkyl groups | Benzene ring | Can influence lipophilicity and binding to therapeutic targets. |

| Aryl groups | Various | Can introduce additional binding interactions and modulate activity. |

Positional Isomerism and Pharmacological Profiles

The position of substituents on the this compound framework is a critical determinant of the pharmacological profile of the derivatives. Isomers with the same substituent at different positions can exhibit markedly different biological activities and potencies.

For example, the placement of a substituent on the benzene portion of the benzothiophene ring can significantly alter the molecule's interaction with a target enzyme or receptor. This is because the spatial arrangement of the atoms is crucial for a proper fit into the binding site.

While the provided search results emphasize the impact of different functional groups, they also implicitly support the importance of positional isomerism. The specific examples of active compounds often feature substituents at defined positions, suggesting that moving these groups to other locations on the ring system would likely result in a change in activity. For instance, the anti-inflammatory and analgesic activities of hydroxy benzothiophene carboxylic acids are tied to the specific substitution pattern.

Further research is needed to systematically explore the effects of positional isomerism for a wide range of substituents on the this compound core to build a more comprehensive understanding of its SAR.

Targeted Therapeutic Modalities of this compound Derivatives

Anti-Inflammatory Activities

Derivatives of this compound have been investigated for their potential as anti-inflammatory agents. The benzothiophene scaffold is present in some compounds known to have anti-inflammatory properties, and modifications of the 3-carboxylic acid group have been explored to develop novel non-steroidal anti-inflammatory drugs (NSAIDs).

One area of investigation has been the synthesis of hydroxy benzothiophene carboxylic acids, which have demonstrated anti-inflammatory and analgesic activities. These compounds are thought to exert their effects through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of a carboxylic acid or its ester or amide derivative is often a key structural feature for this activity.

Research has shown that certain di-tert-butylphenol derivatives of benzothiophene exhibit oral activity in various inflammation models. A significant advantage of some of these compounds is their reduced potential for causing ulcers, a common side effect of many NSAIDs.

The anti-inflammatory effects of these derivatives are often evaluated using in vivo models such as carrageenan-induced paw edema in rats. The ability of a compound to reduce the swelling in this model is a measure of its anti-inflammatory potency.

Antimicrobial Efficacy

The this compound scaffold has served as a foundation for the development of new antimicrobial agents. The emergence of drug-resistant bacteria has created an urgent need for novel antibiotics, and benzothiophene derivatives have shown promise in this area.

The efficacy of these derivatives has been tested against a range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial potency, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

The following table presents a summary of the antimicrobial activity of selected this compound derivatives against various pathogens.

| Derivative | Target Microorganism | Activity/Efficacy |

| 3-(4-Chlorobenzamido)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene | Not specified | Exhibits antimicrobial activity. |

| Various 2-carbonylchloride and 2-isopropyl carboxamide derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Some compounds showed significant antibacterial activity. |

| Fused benzothienopyrimidines | Various bacteria and fungi | Some derivatives exhibited moderate antibacterial and antifungal activity. |

Anticancer Potentials and Mechanisms

Derivatives of this compound have emerged as a significant area of research in the development of novel anticancer agents. These compounds have demonstrated promising activity against various cancer cell lines, operating through multiple mechanisms, including the inhibition of key signaling pathways, suppression of cancer cell proliferation and metastasis, and the induction of programmed cell death.

Recent studies have focused on synthesizing this compound 1,1-dioxide derivatives as potential anticancer agents that target the RhoA/ROCK pathway. researchgate.netnih.govtandfonline.comnih.gov The Rho family of GTPases plays a crucial role in cellular processes that promote tumor growth and metastasis, making RhoA a viable target for cancer therapy. researchgate.netnih.gov

Researchers have developed derivatives based on a known covalent inhibitor of RhoA. researchgate.net Structure-activity relationship studies revealed that the presence of a carboxamide group at the C-3 position and a 1-methyl-1H-pyrazol moiety at the C-5 position enhanced the anti-proliferative activity of these compounds. researchgate.netnih.govtandfonline.com One particular derivative, compound b19 , was found to inhibit the RhoA/ROCK pathway, which was confirmed by the suppression of myosin light chain phosphorylation and the formation of stress fibers in cancer cells. researchgate.netnih.govtandfonline.com Molecular docking analysis has suggested that compound b19 exhibits a different binding pattern compared to its parent inhibitor. nih.gov

Building on their mechanism of action, derivatives of this compound have been evaluated for their ability to halt key processes in cancer progression. Compound b19 , a this compound 1,1-dioxide derivative, has been shown to significantly inhibit the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells. researchgate.netnih.govtandfonline.com

The anti-proliferative effects were observed in both MDA-MB-231 and MCF-7 breast cancer cell lines. researchgate.net Studies demonstrated that derivatives of the parent RhoA inhibitor could suppress the migration ability of MDA-MB-231 cells at a concentration of 2.5 µM over 24 hours. researchgate.net Furthermore, compound b19 was shown to inhibit both migration and invasion of these cells in a dose-dependent manner. researchgate.net

Table 1: Investigated Anticancer Activities of Compound b19

| Activity | Cell Line | Effect |

|---|---|---|

| Anti-proliferation | MDA-MB-231, MCF-7 | Significant inhibition |

| Anti-migration | MDA-MB-231 | Dose-dependent inhibition |

| Anti-invasion | MDA-MB-231 | Dose-dependent inhibition |

In addition to inhibiting cell growth and metastasis, the induction of apoptosis (programmed cell death) is a key characteristic of effective anticancer agents. Research has shown that this compound derivatives are capable of promoting apoptosis in cancer cells. researchgate.netnih.govtandfonline.com

Specifically, compound b19 was found to significantly promote apoptosis in MDA-MB-231 cells. researchgate.netnih.govtandfonline.com In a different study, a series of novel benzo[b]thiophene derivatives were synthesized, and one compound, referred to as hit 4 , was shown to induce apoptosis in MCF-7 breast cancer cells, leading to a significant reduction in cell viability by 26.86%. mdpi.com An in vivo study further supported this, showing a 26.6% decrease in solid tumor mass upon treatment with this compound. mdpi.com

Analgesic Effects and Evaluation Methodologies

Derivatives of benzothiophene have also been investigated for their potential as analgesic and anti-inflammatory agents. nih.govresearchgate.net Substituted bromo-benzothiophene carboxamides have been synthesized and examined for these properties. nih.gov

Research findings indicate that certain bromo-benzothiophene carboxamide derivatives can reduce nociception and inflammation at lower concentrations than some classical nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. nih.gov These compounds appear to act by selectively inhibiting cyclooxygenase-2 (COX-2) and disrupting the prostaglandin-E2-dependent positive feedback loop that regulates COX-2. nih.gov

The analgesic activity of new derivatives of 2-[(1,4-dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid has also been studied. chimicatechnoacta.ru The evaluation of these compounds was performed using the "hot plate" method in white mice. chimicatechnoacta.ru The results showed that these derivatives possess an analgesic effect that exceeds that of the comparison drug, metamizole. chimicatechnoacta.ru

Table 2: Summary of Analgesic Studies on Benzothiophene Derivatives

| Compound Class | Evaluation Method | Finding |

|---|---|---|

| Bromo-benzothiophene carboxamides | N/A | Attenuate nociception and inflammation |

| 2-...-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives | Hot plate test | Analgesic effect exceeds metamizole |

Enzymatic Interactions and Substrate Specificity of this compound

Decarboxylase Activity Studies

The enzymatic decarboxylation of aromatic carboxylic acids is a subject of significant interest for biocatalysis. Prenylated-flavin mononucleotide-dependent decarboxylases, also known as UbiD-like enzymes, are a family of enzymes capable of catalyzing (de)carboxylation reactions on a range of aromatic substrates. rsc.org

In a study screening for potential substrates of ferulic acid decarboxylase (FDC), a model UbiD-like enzyme, it was found that benzothiophene-2-carboxylic acid was decarboxylated at detectable levels. rsc.org While this study focused on the 2-carboxylic acid isomer, it demonstrates the potential for enzymes in this family to act on benzothiophene-based structures. The study did not, however, report detectable decarboxylation of this compound under the tested conditions. rsc.org

Substrate Scope and Specificity Profiling (e.g., for Indole-3-carboxylic acid decarboxylase)

The substrate scope and specificity of enzymes are critical parameters in understanding their biological function and potential for biocatalytic applications. For enzymes that act on aromatic carboxylic acids, such as indole-3-carboxylic acid decarboxylase, profiling against a range of substrate analogs, including sulfur-containing bioisosteres like this compound, is essential to delineate the structural features required for binding and catalysis.

Investigations into the substrate scope of the prenylated flavin mononucleotide (prFMN)-dependent indole-3-carboxylic acid decarboxylase from Arthrobacter nicotianae (AnInD) have revealed a remarkably high degree of specificity. nih.govnih.govmanchester.ac.uk In a comprehensive study, the enzyme's activity was tested against a variety of (hetero)aromatic compounds to determine its operational range. The results demonstrated that AnInD possesses a very strict substrate preference exclusively for indole-3-carboxylic acid (I3C). nih.gov

Crucially, when this compound was tested as a potential substrate, no decarboxylase activity was detected through either spectrophotometric or HPLC analysis. nih.gov This lack of activity indicates that the nitrogen atom in the indole ring is a critical recognition element for the enzyme, and its replacement with a sulfur atom, as in the benzothiophene scaffold, is not tolerated.

The enzyme's stringent specificity was further highlighted by its inactivity towards a range of other related carboxylic acids. nih.gov This suggests that both the core heterocyclic structure and the precise position of the carboxyl group are vital for substrate recognition and turnover.

The following table summarizes the findings of substrate screening for AnInDprFMN, illustrating its narrow substrate scope.

| Substrate | Enzyme Activity Detected |

| This compound | No |

| Indole-3-carboxylic acid | Yes |

| Indole-2-carboxylic acid | No |

| Pyrrole-2-carboxylic acid | No |

| Indazole-3-carboxylic acid | No |

| Quinoxaline-2-carboxylic acid | No |

| Quinoline-2-carboxylic acid | No |

| Indene-3-carboxylic acid | No |

| Benzothiophene-2-carboxylic acid | No |

| 2-Naphthoic acid | No |

| 1-Naphthoic acid | No |

| Data sourced from a study on the substrate scope of AnInDprFMN. nih.gov |

In contrast, other prFMN-dependent decarboxylases exhibit different specificity profiles. For instance, ferulic acid decarboxylase (FDC) has been shown to catalyze the decarboxylation of both indole-2-carboxylic acid and indole-3-carboxylic acid. rsc.org Furthermore, in a broad screening of potential substrates for FDC, detectable levels of decarboxylation were observed for benzothiophene-2-carboxylic acid, but not for other related heterocyclic compounds. rsc.org This highlights how enzymes within the same superfamily can evolve distinct substrate specificities, where AnInD is highly specialized for a single substrate, while others like FDC show a somewhat broader, though still selective, range.

Emerging Applications and Future Research Directions for 1 Benzothiophene 3 Carboxylic Acid

Potential in Agrochemical Development

The development of novel and effective agrochemicals is critical for global food security. Carboxylic acids and their derivatives are integral to the design of many herbicides and pesticides due to their diverse mechanisms of action and ability to interact with various biological targets. nih.govresearchgate.netresearchgate.net The 1-benzothiophene-3-carboxylic acid scaffold, combining a carboxylic acid function with a biologically active benzothiophene (B83047) core, presents a promising platform for the discovery of new agrochemicals.

Research into related thiophene (B33073) structures has already demonstrated their potential in this sector. For instance, halogenated 2-thiophenecarboxylic acid derivatives have been developed as key building blocks for a new family of 1,2,4-triazole insecticides. This underscores the value of the thiophene ring system in creating compounds with targeted insecticidal activities. The structural similarities suggest that derivatives of this compound could be explored for similar purposes, potentially leading to new classes of insecticides, fungicides, or herbicides. Future research could focus on the synthesis and screening of a library of 1-benzothiophene-3-carboxamides and esters to identify lead compounds with potent and selective activities against agricultural pests and weeds.

Advancements in Materials Science Applications

The unique electronic and photophysical properties of conjugated heterocyclic systems have made them key components in the field of materials science, particularly for organic electronics. Benzothiophene-containing polymers are being actively investigated for their use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net These materials offer advantages such as high charge carrier mobility, thermal stability, and the potential for solution-based processing. researchgate.net

Specifically, derivatives of nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) have shown exceptional performance as semiconductors. researchgate.net Furthermore, the incorporation of benzothiophene units into conjugated polymers can be used to create materials for deep-red to near-infrared (NIR) OLEDs. frontiersin.org Benzodithiophene-based copolymers have also been synthesized for applications in organic solar cells and magneto-optics. mit.edursc.orgnih.gov

This compound can serve as a valuable monomer or precursor for the synthesis of such advanced materials. The carboxylic acid group provides a convenient handle for polymerization or for modification to tune the electronic properties of the resulting material. Future research will likely involve the design and synthesis of novel polymers and small molecules incorporating the this compound unit to explore their potential in next-generation flexible displays, lighting, and sensor technologies. oled-intermediates.com

Table 1: Applications of Benzothiophene Derivatives in Materials Science

| Application Area | Benzothiophene Derivative Type | Key Properties & Advantages | Potential Future Direction |

|---|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Benzothiophene-containing TADF emitters, Dibenzothiophene derivatives | High efficiency, Deep-blue and Deep-red/NIR emission, Good thermal stability | Development of highly stable and efficient emitters for full-color displays and solid-state lighting. |

| Organic Field-Effect Transistors (OFETs) | nih.govBenzothieno[3,2-b] nih.govbenzothiophene (BTBT) derivatives | High charge carrier mobility, Solution-processability, Thermal stability | Creation of flexible and transparent transistors for next-generation electronics. |

| Organic Solar Cells (OSCs) | Benzodithiophene-based copolymers | Low bandgap, Broad absorption range, High power conversion efficiency | Design of new donor-acceptor copolymers to further enhance solar cell performance. |

| Conjugated Polymers | Poly(arylene ethynylene)s with benzodithiophene | Tunable optoelectronic properties, Potential for self-assembly | Exploration of use in sensors, electrochromic devices, and magneto-optics. |

Opportunities in Targeted Drug Delivery Systems

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing off-target side effects. beilstein-journals.org Nanoparticle-based systems are a cornerstone of this approach, offering a versatile platform for carrying therapeutic payloads. mdpi.commdpi.com The surface of these nanoparticles can be functionalized with various chemical groups to attach drugs and targeting ligands.

The structure of this compound is uniquely suited for this application. The benzothiophene core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous biologically active compounds, including anticancer agents. hilarispublisher.comresearchgate.net The carboxylic acid group provides a crucial reactive site for conjugation to nanoparticle surfaces. beilstein-journals.org For example, the carboxyl group can be activated to form an amide bond with amine groups present on the surface of a nanoparticle or on a targeting antibody. beilstein-journals.org

This creates a significant opportunity to develop novel cancer therapies. A derivative of this compound with known anticancer activity could be attached to a nanoparticle that is further decorated with antibodies targeting tumor-specific antigens. This would guide the drug specifically to cancer cells, potentially overcoming issues of drug resistance and reducing systemic toxicity. beilstein-journals.org Future research should focus on synthesizing such conjugates and evaluating their efficacy and targeting specificity in preclinical cancer models.

Future Prospects in Catalysis and Organic Synthesis

This compound and its esters are not only valuable for their direct applications but also serve as important intermediates and building blocks in organic synthesis. The development of efficient catalytic methods to produce these compounds is an active area of research. A notable advancement is the use of palladium-iodide catalytic systems for the oxidative cyclization and alkoxycarbonylation of readily available starting materials to form benzothiophene-3-carboxylic esters. nih.govacs.org This process is highly efficient and utilizes molecular oxygen from the air as the oxidant, making it an environmentally benign approach. nih.gov

The future prospects in this area are twofold. First, there is continued interest in developing new, more efficient, and sustainable catalytic systems for the synthesis of the this compound core. This includes exploring catalysts based on more abundant and less expensive metals or developing photoredox-catalyzed methods. Second, the this compound scaffold itself can be used as a starting point for the synthesis of more complex heterocyclic systems. The carboxylic acid group can be readily converted into a variety of other functional groups, such as amides, esters, or ketones, providing access to a wide array of novel compounds for screening in drug discovery and materials science. nih.gov

Unexplored Biological Targets and Therapeutic Areas

The benzothiophene scaffold has been extensively explored for its therapeutic potential, leading to the discovery of compounds with a wide range of biological activities. Derivatives have been identified as potent inhibitors of Aurora kinases and the RhoA/ROCK pathway for cancer therapy, as well as multi-kinase inhibitors targeting chemoresistance. nih.govnih.govresearchgate.net Additionally, various derivatives of benzo[b]thiophene-3-carboxylic acid have shown local anesthetic, anticholinergic, and antihistaminic activities. nih.gov

Despite this progress, many biological targets and therapeutic areas remain unexplored. The structural similarity of the benzothiophene ring to the indole nucleus suggests that it could be effective in areas where indole-containing compounds are active, such as in the central nervous system.

Table 2: Investigated and Potential Therapeutic Applications of Benzothiophene Derivatives

| Therapeutic Area | Biological Target/Mechanism | Status/Finding | Future Research Direction |

|---|---|---|---|

| Oncology | Aurora Kinase A & B Inhibition | Novel benzothiophene-3-carboxamides identified as potent inhibitors. nih.gov | Exploring synergy with other targeted drugs; overcoming resistance. |

| Oncology | RhoA/ROCK Pathway Inhibition | Derivatives inhibit cancer cell proliferation, migration, and invasion. researchgate.net | Development of covalent inhibitors with improved selectivity and potency. |

| Oncology | Multi-Kinase Inhibition (e.g., Clk, Dyrk, Haspin) | 5-hydroxybenzothiophene derivatives show broad-spectrum anticancer activity. nih.govtandfonline.com | Targeting understudied kinases to combat chemoresistance. researchgate.net |

| Neurodegenerative Diseases | Cholinesterase Inhibition (Alzheimer's Disease) | Benzothiophene-chalcone hybrids show promise as AChE/BChE inhibitors. mdpi.comresearchgate.net | Investigation into other neurodegenerative targets like tau protein aggregation or neuroinflammation. |

| Neurodegenerative Diseases | General (e.g., Parkinson's, Huntington's) | Thiophene-based pharmacophores are seen as a versatile platform for NDD. nih.gov | Design of blood-brain barrier-penetrant derivatives targeting α-synuclein or other relevant proteins. |

| Inflammation & Allergy | Antihistaminic & Anticholinergic Activity | Carboxamide and carbamate derivatives showed significant activity. nih.gov | Exploring specific receptor subtypes and potential for treating autoimmune disorders. |

Future research should expand into new therapeutic arenas. For instance, the role of benzothiophene derivatives in modulating pathways related to neurodegenerative diseases beyond Alzheimer's, such as Parkinson's or amyotrophic lateral sclerosis, is an area of great potential. nih.gov Given their diverse biological activities, high-throughput screening of benzothiophene-3-carboxylic acid-based libraries against panels of understudied enzymes and receptors could uncover entirely new therapeutic applications, for example, in metabolic disorders or rare genetic diseases.

Conclusion and Future Perspectives in 1 Benzothiophene 3 Carboxylic Acid Research

Summary of Key Research Advances

Research into 1-benzothiophene-3-carboxylic acid and its derivatives has yielded significant advancements, primarily in synthetic methodologies and the exploration of their therapeutic potential. A key focus has been the development of novel and efficient synthetic routes. Since 2015, new and modified methods have emerged for synthesizing derivatives of this compound, concentrating on both the assembly of the core heterocyclic structure and the functionalization at the 3-position. osi.lv A notable development is the palladium-catalyzed carbonylative approach, which allows for the one-step, multicomponent synthesis of benzothiophene-3-carboxylic esters from simple building blocks like 2-(methylthio)phenylacetylenes, carbon monoxide, and an alcohol. acs.orgnih.gov Additionally, a direct synthesis of the parent acid from benzothiophene (B83047) has been achieved through Friedel-Crafts acylation using trichloroacetyl chloride, followed by basic hydrolysis. tandfonline.com

The therapeutic applications of these compounds have been extensively investigated, revealing a broad spectrum of biological activities. ijpsjournal.com Derivatives have been synthesized and evaluated for various pharmacological effects, including local anesthetic, anticholinergic, and antihistaminic activities. nih.gov Furthermore, the synthesis of hydroxy benzothiophene carboxylic acids has led to compounds with potential as nonsteroidal anti-inflammatory drugs (NSAIDs) due to their analgesic and anti-inflammatory properties. researchgate.net

A particularly promising area of research is in oncology. Scientists have synthesized a series of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives and identified them as potential anticancer agents that target the RhoA/ROCK pathway, which is crucial in tumor growth and metastasis. nih.govresearchgate.nettandfonline.com One specific derivative, designated as compound b19, demonstrated significant efficacy in inhibiting the proliferation, migration, and invasion of cancer cells in vitro. nih.govresearchgate.net The structural versatility of the benzothiophene scaffold is highlighted by its presence in several FDA-approved drugs, underscoring its importance in medicinal chemistry. ijpsjournal.com

Table 1: Selected Research Advances in this compound and Its Derivatives

| Research Area | Key Finding | Investigated Activity | Reference |

| Synthesis | Development of a palladium-catalyzed carbonylative approach for ester synthesis. | N/A | acs.orgnih.gov |

| Synthesis | Establishment of a direct synthesis from benzothiophene via Friedel-Crafts acylation. | N/A | tandfonline.com |

| Anticancer | Synthesis of 1,1-dioxide derivatives targeting the RhoA/ROCK pathway. | Anticancer, Anti-proliferative | nih.govresearchgate.nettandfonline.com |

| Anti-inflammatory | Synthesis of hydroxy derivatives via Stobbe condensation. | Anti-inflammatory, Analgesic | researchgate.net |

| Pharmacology | Preparation of various ester, amide, and carbamate derivatives. | Local anesthetic, Anticholinergic, Antihistaminic | nih.gov |

Identification of Research Gaps and Challenges

Despite the progress, several research gaps and challenges persist in the field. A primary challenge is the translation of promising preclinical findings into clinical applications. While numerous derivatives of this compound exhibit potent biological activities in laboratory settings, the journey to develop them into safe and effective therapeutic agents is complex and fraught with high attrition rates. For instance, although derivatives have been identified as potential RhoA/ROCK pathway inhibitors for cancer therapy, it was noted that limited progress has historically been made in developing drugs that target RhoA. nih.govresearchgate.nettandfonline.com

From a synthetic chemistry perspective, while newer methods are more efficient, challenges related to reaction conditions and substrate scope remain. The palladium-catalyzed synthesis, for example, required overcoming the instability of sulfur-based nucleophiles under the necessary aerobic conditions by "masking" the thiol group. nih.gov The development of even more sustainable, atom-economical, and scalable syntheses for both the parent acid and its complex derivatives continues to be a priority.

Furthermore, there appears to be a heavy research focus on the synthesis of new derivatives and screening for biological activity. This leaves a relative gap in the understanding of the fundamental physicochemical properties, metabolic pathways, and detailed mechanisms of action for many of these compounds. A deeper understanding of the structure-activity relationships (SAR), as demonstrated in the anticancer studies where the carboxamide at C-3 and 1-methyl-1H-pyrazol at C-5 were found to enhance activity, is crucial but not uniformly explored across all potential applications. researchgate.net

Future Directions and Interdisciplinary Research Opportunities

The future of research on this compound is poised for significant growth, with numerous opportunities for interdisciplinary collaboration. A primary future direction lies in the rational design and development of next-generation therapeutic agents. Leveraging the established anticancer potential, future work should focus on optimizing the lead compounds, such as the 1,1-dioxide derivatives, to enhance their potency, selectivity, and pharmacokinetic profiles. This will necessitate a close collaboration between synthetic chemists, medicinal chemists, pharmacologists, and molecular biologists. The use of computational tools, including molecular docking and dynamic simulations, will be instrumental in designing novel inhibitors for specific biological targets like the RhoA/ROCK pathway. nih.govtandfonline.com

Expanding the therapeutic scope of these compounds is another promising avenue. The broad range of observed biological activities—from anti-inflammatory and antimicrobial to anticancer and anticonvulsant—suggests that the this compound scaffold is a privileged structure in medicinal chemistry. ijpsjournal.comrsc.org Systematic screening of existing and new compound libraries against a wider array of biological targets could uncover novel therapeutic applications.

Interdisciplinary research could also extend into the realm of materials science. The rigid, planar structure and potential for functionalization make benzothiophene derivatives interesting candidates for the development of organic electronics, sensors, or other advanced materials. Collaboration between organic chemists and materials scientists could unlock entirely new, non-medical applications for this class of compounds. Finally, a continued focus on green and sustainable chemistry principles for the synthesis of these molecules will be critical, aligning chemical research with global environmental goals.

Q & A

Q. What are the standard methods for synthesizing and characterizing 1-Benzothiophene-3-carboxylic acid?

Answer: this compound is typically synthesized via cyclization of thiophene precursors followed by oxidation. For example, derivatives like 1-benzothiophene-3-carbonyl azide are synthesized using sodium nitrite and acetic acid under controlled conditions . Purification often involves recrystallization from ethanol, yielding a melting point of 174–176°C . Characterization employs:

Q. How does the reactivity of this compound compare to its isomers (e.g., 2- or 5-carboxylic acid derivatives)?

Answer: The position of the carboxylic acid group significantly impacts reactivity. For instance:

- 3-Carboxylic acid derivatives exhibit enhanced electrophilicity at the 3-position, making them suitable for coupling reactions (e.g., amide bond formation) .

- 2-Carboxylic acid isomers (e.g., benzo[b]thiophene-2-carboxylic acid, CAS 6314-28-9) show lower solubility in polar solvents due to steric hindrance .

Comparative studies using X-ray crystallography and DFT calculations can elucidate electronic and steric differences .

Advanced Research Questions

Q. What strategies resolve low yields in synthesizing this compound derivatives?

Answer: Low yields often arise from side reactions (e.g., decarboxylation or dimerization). Mitigation strategies include:

- Optimized reaction conditions : Lowering temperature during cyclization to prevent decomposition .

- Catalytic systems : Using Pd catalysts for cross-coupling reactions to improve regioselectivity .

- Protecting groups : Temporarily blocking the carboxylic acid moiety during functionalization steps .

Contradictions in reported yields (e.g., 76% vs. 98% for azide derivatives) may stem from variations in starting material purity or reaction scaling .

Q. How can researchers ensure the purity of this compound for pharmacological studies?

Answer: High purity (≥97%) is critical for reproducibility in bioassays. Key steps include:

Q. What are the applications of this compound in synthesizing bioactive compounds?

Answer: The carboxylic acid group enables diverse derivatization:

- Azide intermediates : Used in click chemistry to generate triazole-linked conjugates for drug discovery .

- Metal-organic frameworks (MOFs) : Coordination with transition metals (e.g., Cu²⁺) for catalytic applications .

- Pharmacophores : Incorporation into kinase inhibitors or antimicrobial agents via amide/ester linkages .

Q. How do researchers address discrepancies in reported melting points for this compound?

Answer: Variations (e.g., 174–176°C vs. 213–214°C for the 5-carboxylic acid isomer) can arise from:

- Polymorphism : Different crystal forms due to recrystallization solvents.

- Impurities : Residual solvents or by-products affecting thermal properties.

Standardization via differential scanning calorimetry (DSC) and comparison with certified reference materials (CRMs) is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.